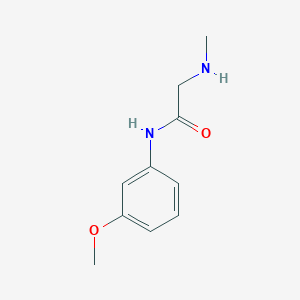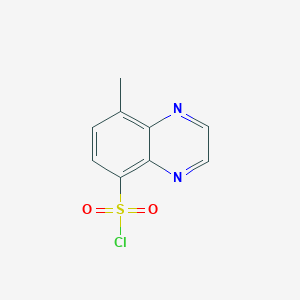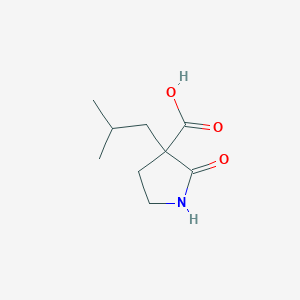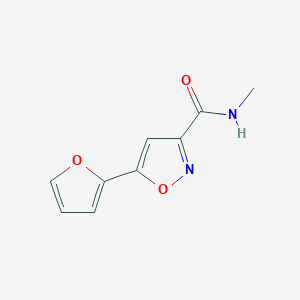![molecular formula C20H24O9 B2833440 2-(methoxycarbonyl)phenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate CAS No. 1093406-48-4](/img/structure/B2833440.png)
2-(methoxycarbonyl)phenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
Research has shown the utility of related compounds in synthetic organic chemistry, particularly in the synthesis of complex pyran-2-one structures and pyrazole derivatives. For example, compounds like methyl (3-benzoylamino-5-methoxycarbonyl-2-oxo-2H-pyran-6-yl)-acetate have been synthesized through one-pot methodologies involving activated methylene compounds under specific conditions, highlighting the versatility of these structures in organic synthesis (Kočevar et al., 1992). These methodologies provide a foundation for the creation of various medicinally relevant compounds and materials with unique properties.
Material Science Applications
Compounds with similar structural frameworks have been utilized in material science for the development of electrochromic materials and polymer composites. For instance, the synthesis and characterization of polymers for NIR electrochromic devices have been explored, demonstrating the potential of these compounds in developing new materials with specific electronic and optical properties (Zhao et al., 2014).
Propriétés
IUPAC Name |
(2-methoxycarbonylphenyl) 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9/c1-19(2)26-12-13(27-19)15-18(29-20(3,4)28-15)25-14(12)17(22)24-11-9-7-6-8-10(11)16(21)23-5/h6-9,12-15,18H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMUCRKXGOPAKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)OC4=CC=CC=C4C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methoxycarbonyl)phenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2833358.png)


![1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2833362.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2833364.png)
![1-(4-Chlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2833366.png)


![2-[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]-N-(2-furylmethyl)butanamide](/img/structure/B2833370.png)
![4-amino-5-(4-fluorophenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2833371.png)
![N-[Cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2833373.png)


![(4-aminopiperidin-1-yl)[3-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2833377.png)